molecular formula C19H20N2 B12435508 N,N-dimethyl-4-(2-methyl-5-phenylpyrrol-1-yl)aniline

N,N-dimethyl-4-(2-methyl-5-phenylpyrrol-1-yl)aniline

Cat. No.: B12435508
M. Wt: 276.4 g/mol
InChI Key: JXSWZCBAJQVLIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-4-(2-methyl-5-phenylpyrrol-1-yl)aniline is an organic compound with the molecular formula C20H22N2 It is a derivative of aniline, where the aniline nitrogen is substituted with two methyl groups, and the para position of the aniline ring is substituted with a 2-methyl-5-phenylpyrrol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(2-methyl-5-phenylpyrrol-1-yl)aniline typically involves the reaction of N,N-dimethylaniline with a suitable pyrrole derivative. One common method is the reaction of N,N-dimethylaniline with 2-methyl-5-phenylpyrrole under acidic conditions to facilitate the electrophilic aromatic substitution. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or boron trifluoride (BF3) to enhance the electrophilicity of the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(2-methyl-5-phenylpyrrol-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrrole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring or pyrrole moiety.

Scientific Research Applications

N,N-dimethyl-4-(2-methyl-5-phenylpyrrol-1-yl)aniline has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the synthesis of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(2-methyl-5-phenylpyrrol-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

N,N-dimethyl-4-(2-methyl-5-phenylpyrrol-1-yl)aniline can be compared with other similar compounds, such as:

    N,N-dimethyl-4-(2-methyl-5-phenylpyrrol-1-yl)benzamide: Similar structure but with an amide group instead of an aniline.

    N,N-dimethyl-4-(2-methyl-5-phenylpyrrol-1-yl)phenol: Similar structure but with a hydroxyl group instead of an aniline.

    N,N-dimethyl-4-(2-methyl-5-phenylpyrrol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aniline.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications

Properties

Molecular Formula

C19H20N2

Molecular Weight

276.4 g/mol

IUPAC Name

N,N-dimethyl-4-(2-methyl-5-phenylpyrrol-1-yl)aniline

InChI

InChI=1S/C19H20N2/c1-15-9-14-19(16-7-5-4-6-8-16)21(15)18-12-10-17(11-13-18)20(2)3/h4-14H,1-3H3

InChI Key

JXSWZCBAJQVLIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)N(C)C)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.